molecular formula C15H32O2 B14286665 4,4-Bis(ethoxymethyl)-2,6-dimethylheptane CAS No. 129228-25-7

4,4-Bis(ethoxymethyl)-2,6-dimethylheptane

Cat. No.: B14286665
CAS No.: 129228-25-7
M. Wt: 244.41 g/mol
InChI Key: VVEYETJZOMJKNK-UHFFFAOYSA-N
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Description

4,4-Bis(ethoxymethyl)-2,6-dimethylheptane is an organic compound with a complex structure that includes multiple ethoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(ethoxymethyl)-2,6-dimethylheptane typically involves the reaction of 4,4-bis(hydroxymethyl)-2,6-dimethylheptane with ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(ethoxymethyl)-2,6-dimethylheptane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4,4-Bis(ethoxymethyl)-2,6-dimethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(ethoxymethyl)-2,6-dimethylheptane involves its interaction with specific molecular targets. The ethoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include enzymatic reactions and receptor binding, depending on the application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(ethoxymethyl)-2,6-dimethylheptane is unique due to its heptane backbone and the presence of both ethoxymethyl and dimethyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

129228-25-7

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

4,4-bis(ethoxymethyl)-2,6-dimethylheptane

InChI

InChI=1S/C15H32O2/c1-7-16-11-15(9-13(3)4,10-14(5)6)12-17-8-2/h13-14H,7-12H2,1-6H3

InChI Key

VVEYETJZOMJKNK-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CC(C)C)(CC(C)C)COCC

Origin of Product

United States

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